
3-Pentadecylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentadecylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a pentadecyl chain and an amine group. This compound is part of the amine family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the reaction of cyclohexanone with pentadecyl bromide in the presence of a base to form 3-pentadecylcyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentadecylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
3-Pentadecylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Pentadecylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with cell membranes, affecting their permeability and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analogue with a cyclohexane ring and an amine group.
Pentadecylamine: A linear analogue with a pentadecyl chain and an amine group.
3-Pentadecylcyclohexanol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
3-Pentadecylcyclohexan-1-amine is unique due to its combination of a long alkyl chain and a cyclohexane ring with an amine group. This structure imparts specific chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
850636-43-0 |
|---|---|
Formule moléculaire |
C21H43N |
Poids moléculaire |
309.6 g/mol |
Nom IUPAC |
3-pentadecylcyclohexan-1-amine |
InChI |
InChI=1S/C21H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20-21H,2-19,22H2,1H3 |
Clé InChI |
PFHBAWRUQBDPAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1CCCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


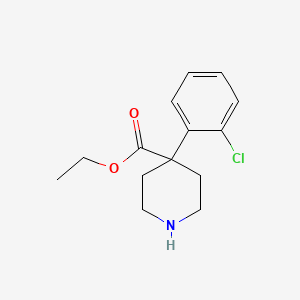
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)

![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
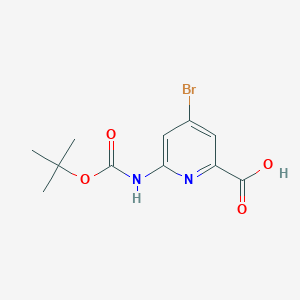
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
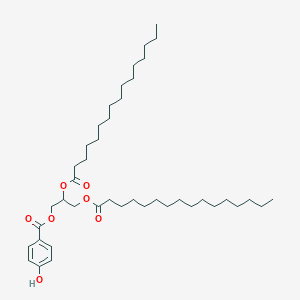
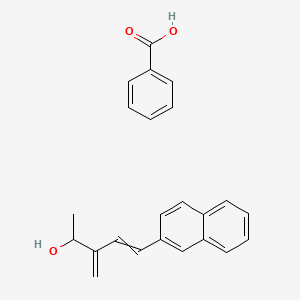
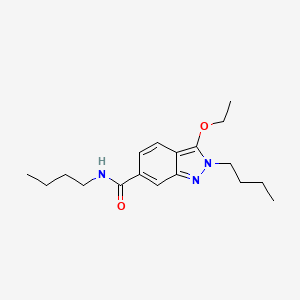
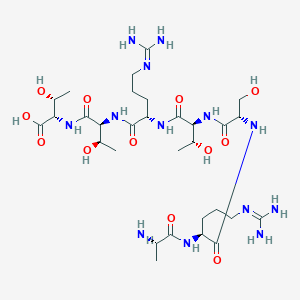
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

